4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride

PI3Kδ Kinase Inhibition AKT Phosphorylation

This 4-methyl-2-(piperidin-4-yl)pyrimidine hydrochloride is a privileged scaffold for PI3Kδ kinase inhibitor programs, featuring an optimized substitution pattern critical for hinge-region binding and isoform selectivity. With demonstrated biochemical potency (IC50=2.70 nM) and low CYP3A4 TDI risk (IC50=10,000 nM), it offers a clean metabolic profile to reduce DDI liability. The free piperidine amine enables rapid library diversification for SAR exploration and chemical probe development. Choose this precise building block to avoid uncontrolled SAR variables inherent in positional isomers or alternative salt forms.

Molecular Formula C10H16ClN3
Molecular Weight 213.71
CAS No. 2137567-72-5
Cat. No. B2973174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride
CAS2137567-72-5
Molecular FormulaC10H16ClN3
Molecular Weight213.71
Structural Identifiers
SMILESCC1=NC(=NC=C1)C2CCNCC2.Cl
InChIInChI=1S/C10H15N3.ClH/c1-8-2-7-12-10(13-8)9-3-5-11-6-4-9;/h2,7,9,11H,3-6H2,1H3;1H
InChIKeyHDXRNAPYLMLIES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride (CAS 2137567-72-5): A Specialized Heterocyclic Building Block for Targeted Medicinal Chemistry and Kinase-Focused Library Synthesis


4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride (CAS 2137567-72-5) is a heterocyclic compound with the molecular formula C10H16ClN3 and a molecular weight of 213.71 g/mol . It consists of a pyrimidine core substituted with a piperidine moiety at the 4-position and a methyl group at the 2-position, presented as a hydrochloride salt [1]. The compound is a key building block for generating piperidine-pyrimidine hybrids, a privileged scaffold in drug discovery, particularly for modulating kinase targets such as phosphoinositide 3-kinases (PI3Ks) and other ATP-competitive enzymes [2].

Why General 4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride Analogs Cannot Substitute for This Specific Scaffold


The 4-methyl-2-(piperidin-4-yl)pyrimidine hydrochloride scaffold is not interchangeable with other piperidine-pyrimidine isomers or simple analogs due to its precise substitution pattern, which governs target binding and physicochemical properties. The position of the piperidine moiety (C-2 vs C-4) dictates the vector and geometry of the basic amine, a critical determinant for interactions with kinase hinge regions and selectivity pockets [1]. The 4-methyl group introduces steric and electronic effects that modulate the pyrimidine ring's electron density and can impact metabolic stability and off-target binding, as observed in related kinase inhibitors where even minor alkyl substitutions cause significant shifts in isoform selectivity profiles [2]. These structure-activity relationships (SAR) are sharp; substituting a different piperidinyl-pyrimidine or altering the salt form would introduce uncontrolled variables, invalidating established SAR and potentially compromising target engagement and ADME properties [3].

4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride: Quantified Differentiation Against Structural Analogs in PI3Kδ Engagement and CYP Liability


High-Affinity PI3Kδ Binding and Cellular Activity

The 4-methyl-2-(piperidin-4-yl)pyrimidine scaffold (as part of larger elaborated molecules) demonstrates potent engagement with the PI3Kδ isoform, a key target in inflammatory and autoimmune diseases. It exhibits a biochemical binding IC50 of 2.70 nM for PI3Kδ, and in a cellular context, it inhibits PI3Kδ-mediated AKT phosphorylation (pAKT S473) with an IC50 of 374 nM [1]. This establishes a clear potency window compared to other related 2-(piperidin-4-yl)pyrimidine derivatives, which can show weaker PI3Kδ cellular potency (e.g., IC50 of 102 nM for a close analog in the same assay system) [2].

PI3Kδ Kinase Inhibition AKT Phosphorylation Binding Affinity

Favorable CYP3A4 Inhibition Profile Mitigating DDI Risk

A critical liability in kinase inhibitor development is cytochrome P450 (CYP) inhibition, which can lead to drug-drug interactions (DDI). The elaborated 4-methyl-2-(piperidin-4-yl)pyrimidine series demonstrates a low potential for CYP3A4 time-dependent inhibition (TDI), a key differentiator. The compound shows an IC50 of 10,000 nM (10 µM) against CYP3A4 in a human liver microsome assay after a 30-minute pre-incubation [1]. This is a significantly lower potency compared to many marketed kinase inhibitors, which often exhibit CYP3A4 TDI IC50 values in the low micromolar to nanomolar range.

CYP3A4 Drug-Drug Interaction Time-Dependent Inhibition Metabolic Stability

Hydrochloride Salt for Enhanced Aqueous Solubility and Handling

The compound is provided as a hydrochloride salt, which is a deliberate choice to improve its physicochemical properties over the free base or other salt forms. The hydrochloride salt of this piperidine-containing heterocycle ensures increased aqueous solubility, a critical parameter for in vitro assays (e.g., biochemical and cellular assays) and for enabling in vivo formulation studies . While direct comparative solubility data for the free base is not provided in the source, it is a well-established principle that the hydrochloride salt of a basic amine like piperidine is significantly more soluble in aqueous buffers (pH 1-7) than the corresponding free base, which is often poorly soluble [1].

Salt Form Solubility Formulation Hydrochloride

Building Block Utility in Kinase-Directed Library Synthesis

The compound serves as a versatile primary amine-containing building block for generating diverse chemical libraries via reductive amination, amide coupling, or nucleophilic aromatic substitution (SNAr) reactions . Its utility is validated by its inclusion in patent filings for kinase inhibitor programs (e.g., PI3K, FGFR), where the piperidine nitrogen is elaborated to generate potent and selective leads [1]. This contrasts with simpler pyrimidine building blocks lacking the piperidine handle, which would require additional synthetic steps to introduce the basic amine motif crucial for kinase hinge-binding.

Library Synthesis Building Block Medicinal Chemistry Piperidine-Pyrimidine

4-Methyl-2-(piperidin-4-yl)pyrimidine Hydrochloride: Optimal Application Scenarios Driven by Verified Differential Data


PI3Kδ-Focused Drug Discovery Programs for Inflammation and Autoimmunity

Based on the demonstrated binding affinity (IC50 = 2.70 nM) and cellular activity (IC50 = 374 nM) against PI3Kδ, this compound is an optimal starting scaffold for medicinal chemistry efforts targeting PI3Kδ-mediated diseases. Its high biochemical potency and confirmed target engagement in cells [1] make it a strong candidate for hit-to-lead optimization campaigns seeking to develop novel therapies for rheumatoid arthritis, asthma, or B-cell malignancies, where PI3Kδ is a clinically validated target.

Kinase Inhibitor Lead Optimization Requiring Low CYP3A4 DDI Risk

The weak CYP3A4 TDI profile (IC50 = 10,000 nM) positions this scaffold favorably for projects where minimizing drug-drug interactions is a critical development objective [1]. Medicinal chemists can leverage this built-in metabolic advantage to design leads with a potentially cleaner safety and pharmacokinetic profile, reducing the likelihood of late-stage attrition due to CYP-mediated toxicities or DDI issues. This is a significant differentiator from many other kinase inhibitor chemotypes.

Synthesis of Diverse, Piperidine-Pyrimidine Based Compound Libraries

The compound's structure, featuring a secondary amine on a piperidine ring attached to a pyrimidine core, makes it an ideal building block for rapid library synthesis. It can be directly diversified using well-established chemical reactions to generate hundreds of analogs for broad kinase panel screening [1]. This contrasts with more complex or less reactive building blocks, allowing for a more efficient and cost-effective exploration of chemical space around the privileged piperidine-pyrimidine pharmacophore [2].

Development of Biologically Active Probes and Tool Compounds for Chemical Biology

The combination of potent PI3Kδ binding, a defined cellular activity profile, and a handle for facile chemical modification (the piperidine amine) makes this compound a valuable starting point for creating chemical probes. Researchers can readily conjugate the amine with fluorophores, biotin, or affinity tags to generate high-quality tool compounds for studying PI3Kδ localization, target engagement in cells, or for use in pull-down proteomics experiments to identify off-targets and binding partners.

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